N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
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Overview
Description
N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide , also known by its chemical formula C18H20ClN3O3S , is a compound primarily used for research purposes. It is not intended for human or veterinary use1. The molecular weight of this compound is approximately 393.89 g/mol .
Molecular Structure Analysis
The molecular structure of N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide consists of the following components:
- Acetamide Group (CH3CONH-) : This functional group contributes to the compound’s overall structure.
- Sulfonylphenyl Group (C6H4SO2-) : The sulfonyl group (SO2) attached to the phenyl ring imparts specific chemical properties.
- Piperazine Ring (C4H8N2) : The piperazine moiety plays a crucial role in the compound’s pharmacological activity.
Chemical Reactions Analysis
As mentioned earlier, detailed information on chemical reactions involving this compound is scarce. However, further investigation could reveal potential reactions, such as amidation, sulfonation, or piperazine ring modifications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : The compound likely exists as a solid crystalline powder.
- Color : Information on color is not readily available.
- Solubility : Solubility characteristics (e.g., water, organic solvents) require further investigation.
- Chemical Properties :
- Stability : Stability under various conditions (e.g., temperature, pH) should be assessed.
- Reactivity : Reactivity with other compounds and functional groups remains to be explored.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has demonstrated that derivatives of N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide, such as those synthesized in the form of benzyl and sulfonyl derivatives, exhibit significant antibacterial, antifungal, and anthelmintic activities. These compounds have been shown to bind to target proteins similarly to standards, indicating a good correlation between binding energy and observed in vitro data for active compounds. Additionally, one of the synthesized compounds was identified for its potential in latent fingerprint analysis, suggesting its application in forensic science for detecting hidden fingerprints on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Antimicrobial Potential
Another study focused on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. The findings revealed that these compounds, particularly one with a 2-methylphenyl group, showed active growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, and others, showcasing their moderate inhibitory effect with greater activity against Gram-negative bacterial strains (Iqbal et al., 2017).
Synthesis Process and Production
A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine, was described in another study. This process involved a simple filtration to remove unwanted by-products and resulted in a significant yield, indicating a scalable method for producing such compounds (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).
Safety And Hazards
Given its research-only status, safety data for N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide is limited. Researchers handling this compound should adhere to standard laboratory safety protocols, including proper protective equipment, ventilation, and containment.
Future Directions
- Pharmacological Investigations : Explore potential biological targets and evaluate its pharmacological effects.
- Synthetic Optimization : Develop efficient synthetic routes for large-scale production.
- Toxicology Studies : Conduct toxicity assessments to understand safety profiles.
- Structure-Activity Relationship (SAR) : Investigate structural modifications for improved activity.
properties
IUPAC Name |
N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-14(23)20-16-4-8-18(9-5-16)26(24,25)22-12-10-21(11-13-22)17-6-2-15(19)3-7-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVQHKUWAFHWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide |
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